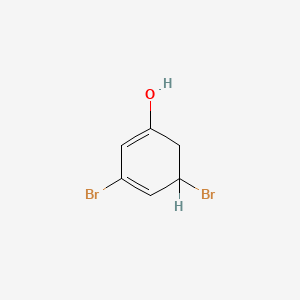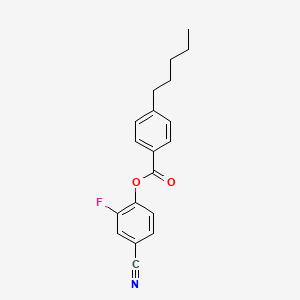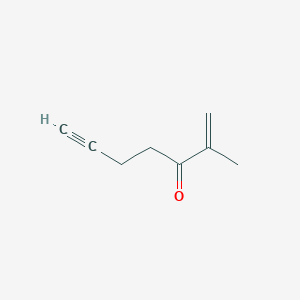
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with two phenyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as aniline, under acidic conditions to form the desired pyrrole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The nitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress levels and contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-1H-pyrrole: Lacks the additional phenyl groups, resulting in different chemical and biological properties.
2,5-Diphenyl-1H-pyrrole:
4-Nitrophenyl-2,5-dimethyl-1H-pyrrole: Substitutes phenyl groups with methyl groups, altering its steric and electronic properties.
Uniqueness
3-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole is unique due to the combination of its nitrophenyl and diphenyl substituents, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
Properties
CAS No. |
86864-22-4 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)23-22(20)18-9-5-2-6-10-18/h1-15,23H |
InChI Key |
XBKQSAGBFJLTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
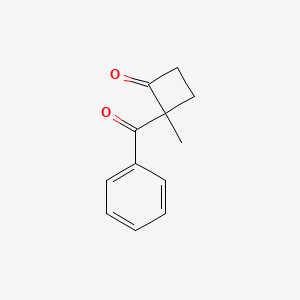
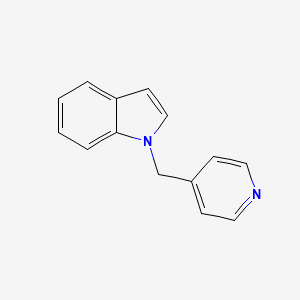
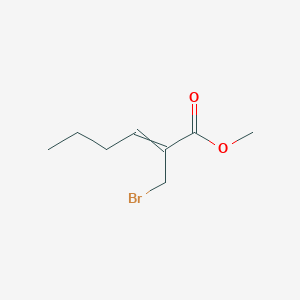
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
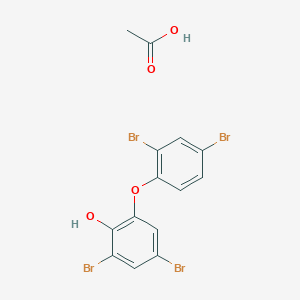
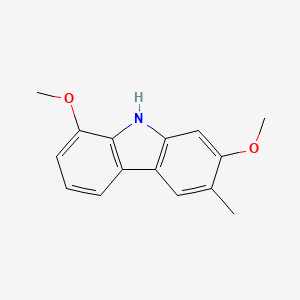
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
